molecular formula C22H20N2O5 B054351 7-ETHYL-10-HYDROXYCAMPTOTHECIN,98per cent CAS No. 119577-28-5

7-ETHYL-10-HYDROXYCAMPTOTHECIN,98per cent

Cat. No. B054351
M. Wt: 392.4 g/mol
InChI Key: OZESIOWEPLUEAF-QFIPXVFZSA-N
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Description

7-Ethyl-10-hydroxycamptothecin, also known as SN-38, is the active metabolite of the anticancer drug irinotecan, derived from camptothecin, a natural alkaloid extract from the Chinese tree Camptotheca acuminata. It exhibits potent anticancer properties, primarily through the inhibition of topoisomerase I, essential for DNA replication and transcription (Ciotti et al., 1999).

Synthesis Analysis

The synthesis of 7-ethyl-10-hydroxycamptothecin involves modifications from camptothecin, focusing on enhancing its solubility and pharmacological properties. Novel derivatives have been synthesized for better antitumor activity and solubility, retaining the essential E lactone ring structure (Sawada et al., 1991).

Molecular Structure Analysis

The molecular structure of SN-38, including its lactone ring, contributes to its mechanism of action by intercalating into DNA strands and inhibiting topoisomerase I. The lactone ring is crucial for maintaining anticancer activity, with alterations leading to changes in efficacy (Ali et al., 2016).

Chemical Reactions and Properties

SN-38 undergoes glucuronidation by UGT1A1 enzymes, converting it into a less active form. This process impacts the drug's effectiveness and is subject to individual genetic variations (Jinno et al., 2003).

Physical Properties Analysis

The physical properties of SN-38, such as poor water solubility and stability, pose challenges for clinical use. Innovations like solid lipid nanoparticles have been developed to improve its solubility and therapeutic potential (Mosallaei et al., 2016).

Chemical Properties Analysis

The chemical properties of SN-38, particularly its active lactone form and its conversion to the inactive carboxylate form at physiological pH, influence its clinical efficacy. Efforts to stabilize the lactone form and enhance solubility are key to maximizing therapeutic outcomes (Thakur et al., 2010).

Scientific Research Applications

Anti-Colorectal Cancer Agent

  • Scientific Field : Pharmacology of Anti-Cancer Drugs
  • Application Summary : SN38-glucose conjugates (Glu-SN38) have been developed as potential anti-colorectal cancer agents . These conjugates can target cancer cells due to their selective uptake via glucose transporters, which are overexpressed in most cancers .
  • Methods of Application : The in vitro antiproliferative activities against human cancer cell lines and normal cells of Glu-SN38 were investigated .
  • Results : One of the conjugates named 5b showed high potency and selectivity against human colorectal cancer cell line HCT116. Furthermore, 5b remarkably inhibited the growth of HCT116 in vivo .

Solubilization of SN38

  • Scientific Field : Molecular Modeling
  • Application Summary : Researchers have found two kinds of SN38-ligand complexes that solubilize SN38 through molecular docking and molecular dynamics simulation methods .
  • Methods of Application : The interaction of the SN38 with folic acid and isoproterenol hydrochloride was rapidly determined by molecular docking and molecular dynamics simulation methods .
  • Results : This process provided valuable information on improving the solubility of SN38 and helped to discover effective potential complexes that solubilize SN38 quickly and scientifically .

Inhibition of Enterovirus 71 (EV71) Infection

  • Scientific Field : Virology
  • Application Summary : 7-Ethyl-10-hydroxycamptothecin has been used to inhibit enterovirus 71 (EV71) infection .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Chemosensitivity Screening of Pancreatic Adenocarcinoma Cells

  • Scientific Field : Oncology
  • Application Summary : 7-Ethyl-10-hydroxycamptothecin has been used to screen the chemosensitivity of pancreatic adenocarcinoma cells .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Reversal of Multidrug Resistance (MDR)

  • Scientific Field : Pharmacology
  • Application Summary : 7-Ethyl-10-hydroxycamptothecin has been used as a chemical to study its ability to reverse multidrug resistance (MDR), due to ATP binding cassette (ABC) transporters .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Anti-Pancreatic Cancer Agent

  • Scientific Field : Oncology
  • Application Summary : 7-Ethyl-10-hydroxycamptothecin (SN38) is a relatively stable anticancer drug, which has good resistance to pancreatic cancer .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Inhibition of Human Leukemic Cell Growth

  • Scientific Field : Oncology
  • Application Summary : SN38 has been characterized as a potent and reversible BRD4 inhibitor . It can bind BRD4 in human leukemic cell K562 and inhibit cell growth .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Safety And Hazards

7-Ethyl-10-hydroxycamptothecin is toxic if swallowed . It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended .

Future Directions

The future directions of research on 7-Ethyl-10-hydroxycamptothecin include the development of SN38-glucose conjugates (Glu-SN38) that can target cancer cells due to their selective uptake via glucose transporters . These conjugates have shown high potency and selectivity against human colorectal cancer cell line HCT116 .

properties

IUPAC Name

(19S)-5,19-diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-3-11-5-6-17(25)13-7-12-9-24-16(19(12)23-18(11)13)8-15-14(20(24)26)10-29-21(27)22(15,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUQFLSWWSXTSZ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Ethyl-9-hydroxycamptothecin

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